molecular formula C19H19BrClN5O5S B1234533 2(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)N'-(4-CL-3-NITROBENZYLIDENE)ACETOHYDRAZIDE

2(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)N'-(4-CL-3-NITROBENZYLIDENE)ACETOHYDRAZIDE

Cat. No.: B1234533
M. Wt: 544.8 g/mol
InChI Key: QLQGIDGIEDSHMF-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

2(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)N’-(4-CL-3-NITROBENZYLIDENE)ACETOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)N’-(4-CL-3-NITROBENZYLIDENE)ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)N’-(4-CL-3-NITROBENZYLIDENE)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)N’-(4-CL-3-NITROBENZYLIDENE)ACETOHYDRAZIDE apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H19BrClN5O5S

Molecular Weight

544.8 g/mol

IUPAC Name

2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H19BrClN5O5S/c20-15-2-4-16(5-3-15)32(30,31)25-9-7-24(8-10-25)13-19(27)23-22-12-14-1-6-17(21)18(11-14)26(28)29/h1-6,11-12H,7-10,13H2,(H,23,27)/b22-12+

InChI Key

QLQGIDGIEDSHMF-WSDLNYQXSA-N

SMILES

C1CN(CCN1CC(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Br

Isomeric SMILES

C1CN(CCN1CC(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1CN(CCN1CC(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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